
thiophene-2-sulfonamide
Overview
Description
Thiophene-2-sulfonamide (C₄H₅NO₂S₂, MW: 163.218 Da) is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group . Its synthesis typically involves Grignard reactions, such as the use of 2-thienylmagnesium bromide followed by purification via flash chromatography (yield: 74%) . Alternative methods include hypervalent iodine-catalyzed conjugate additions with cyclohex-2-en-1-one, yielding derivatives like N-(3-oxocyclohexyl)this compound (73% yield) . The compound serves as a versatile scaffold in medicinal chemistry, with applications in enzyme inhibition (e.g., carbonic anhydrases ) and kinase modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene sulfonamides can be synthesized through various methods. One common approach involves the direct synthesis from thiols and amines via oxidative coupling. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves the sulfonation of thiophene using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which can then be converted to thiophene sulfonamide .
Industrial Production Methods: Industrial production of thiophene sulfonamides often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Thiophene sulfonamides undergo various chemical reactions, including:
Oxidation: Thiophene sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products Formed:
Oxidation: Thiophene sulfonic acids.
Reduction: Thiophene sulfenamides and sulfinamides.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Thiophene sulfonamides have a wide range of scientific research applications:
Chemistry: They are used as building blocks in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of thiophene sulfonamides involves their interaction with specific molecular targets. For example, as carbonic anhydrase inhibitors, thiophene sulfonamides bind to the active site of the enzyme, inhibiting its activity. This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion present in the enzyme’s active site . The thiophene moiety also contributes to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Thiophene-2-sulfonamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Structural and Functional Insights
- Electron-Withdrawing Groups : Chlorination at the 5-position (e.g., 5-chlorothis compound) enhances reactivity for cross-coupling reactions, enabling diversification into bioactive analogs .
- Heterocyclic Extensions : Quinazoline (Compound 33) and benzo[b]thiophene (SB-331711) cores improve target affinity and selectivity by engaging in π-π stacking and hydrogen bonding within enzyme active sites .
- Bulkier Substituents : The naphthalene-piperazine moiety in B355252 enhances blood-brain barrier penetration, critical for neuroprotective effects .
Binding Mode Comparisons
- Carbonic Anhydrase IX (hCA-IX) : this compound binds to hCA-IX (PDB: 5FL4) via sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the triazole-thiophene scaffold . In contrast, tetrafluoro-benzenesulfonamide (PDB: 5MSA) exhibits stronger Zn²⁺ affinity due to fluorine electronegativity .
- Kinase Inhibition: Compound 33’s quinazoline group occupies the ATP-binding pocket of PknB, while its cyclopropyl-pyrazole tail stabilizes hydrophobic regions, explaining its sub-nanomolar potency .
Biological Activity
Thiophene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:
1. Inhibition of Carbonic Anhydrase
This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoenzymes, specifically hCA-I and hCA-II.
- Inhibition Potency : In a study, thiophene-based sulfonamides demonstrated IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II. The K_i values were noted to be between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA-I, and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II, indicating strong noncompetitive inhibition properties .
Isoenzyme | IC50 Range (nM) | K_i Range (nM) |
---|---|---|
hCA-I | 69 - 70,000 | 66.49 - 234.99 |
hCA-II | 23.4 - 1,405 | 74.88 - 38.04 |
2. Anticancer Activity
This compound derivatives have shown promising anticancer activity in various studies:
- In Vitro Studies : A series of thiophene derivatives were synthesized and evaluated against human breast cancer cell lines (MCF7). Compounds exhibited cytotoxic effects with IC50 values as low as 9.55 µM, demonstrating significant potential as anticancer agents .
Compound ID | IC50 (µM) |
---|---|
Compound 6 | 10.25 |
Compound 7 | 9.70 |
Compound 9 | 9.55 |
3. Antibacterial Properties
Recent research highlighted the antibacterial efficacy of this compound derivatives against multi-drug resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147.
- Efficacy : The synthesized compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Carbonic Anhydrase Inhibition : The compound binds to the enzyme outside the catalytic site, affecting its activity without directly blocking substrate access.
- Anticancer Mechanism : The anticancer effects are likely mediated through apoptosis induction and disruption of cancer cell proliferation pathways .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Silico Studies : Research utilizing molecular docking techniques revealed that this compound acts as a moderately potent inhibitor against targets related to Alzheimer's disease, highlighting its potential in neurodegenerative conditions .
- JNK Inhibition : A novel variant of thiophene sulfonamide was identified as a selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a critical role in various inflammatory diseases .
Q & A
Q. What are the recommended methods for synthesizing thiophene-2-sulfonamide derivatives, and how can reaction conditions be optimized?
Basic Research Question
Synthesis typically involves condensation reactions between sulfonamide precursors and thiophene-based aldehydes. For example, Schiff base formation using sulfanilamide and thiophene-2-carbaldehyde under reflux in ethanol yields derivatives like 4-((thiophene-2-ylmethylene)amino)benzenesulfonamide . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Vilsmeier reactions for thiophene-2-carbaldehyde synthesis .
- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) improve yields in sulfonamide functionalization.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct minimization.
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
Basic Research Question
A multi-technique approach is essential:
- NMR spectroscopy : Use and NMR to verify sulfonamide (-SO₂NH₂) proton environments (δ 7.6–8.0 ppm for aromatic protons) and thiophene ring signals (δ 6.5–7.5 ppm) .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+Na] at m/z 330.9941 for oxadiazole derivatives) .
- X-ray crystallography : Resolves conformational disorders, as seen in chiral derivatives with dual hydrogen-bonded networks .
Q. What computational methods are suitable for modeling this compound's electronic and optical properties?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/def2TZVP level reliably predicts:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (3.5–4.5 eV) correlate with stability and nonlinear optical (NLO) responses .
- Hyperpolarizability : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced NLO activity (β ≈ 25–35 × 10 esu) .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solution-phase behavior, critical for interpreting IR/VCD spectra .
Q. How can conformational flexibility in chiral this compound derivatives impact spectral interpretation?
Advanced Research Question
Chiral centers (e.g., N-stereogenicity) and thiophene ring rotation create multiple conformers with distinct spectral signatures:
- VCD/ROA analysis : Use dimer or tetramer models to replicate solid-state spectra (e.g., KBr pellet vs. CDCl₃ solution) .
- Energy barriers : Conformers with barriers < thermal energy (≈1 kcal/mol at 300 K) coexist, requiring population-weighted spectral averaging .
- Hybrid solvation models : Combine explicit solvent molecules with PCM to resolve discrepancies between experimental and theoretical spectra .
Q. How do researchers resolve contradictions in biological activity data for this compound analogs?
Advanced Research Question
Methodological strategies include:
- Dose-response profiling : Quantify IC₅₀ values across cell lines to distinguish target-specific effects from cytotoxicity .
- Molecular docking : Validate interactions with enzymes like carbonic anhydrase (binding affinity ΔG ≈ -8.5 kcal/mol) .
- Meta-analysis : Compare results across studies using standardized assays (e.g., MTT for viability) to isolate confounding variables .
Q. What experimental protocols ensure reproducibility in synthesizing this compound-based compounds?
Basic Research Question
Follow standardized reporting:
- Synthetic procedures : Detail reaction times, purification methods (e.g., column chromatography with silica gel), and yields (e.g., 29–75% for triazole derivatives) .
- Analytical data : Provide full NMR assignments, melting points, and R values (e.g., R = 0.45 in 3:7 ethyl acetate/hexane) .
- Crystallography : Deposit CIF files for new structures to public databases (e.g., Cambridge Structural Database) .
Q. How do electronic properties of this compound derivatives influence their pharmacological potential?
Advanced Research Question
Key electronic parameters include:
Derivatives with low HOMO-LUMO gaps (e.g., 3.2 eV) show enhanced bioactivity due to improved electron delocalization .
Q. What strategies mitigate spectral overlap challenges in characterizing this compound mixtures?
Advanced Research Question
Properties
IUPAC Name |
thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFDYVNEGTXQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212801 | |
Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-87-3 | |
Record name | 2-Thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOPHENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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